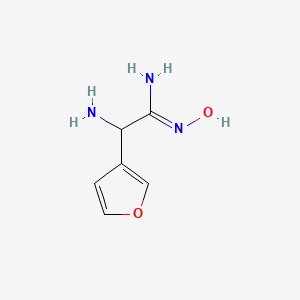
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide is a compound that features a furan ring, an amino group, and a hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide typically involves the reaction of furan derivatives with appropriate amines and hydroxylamine derivatives. One common method involves the reaction of 2-amino-2-(furan-3-yl) acetic acid with hydroxylamine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and hydroxyacetimidamide groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino groups can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds have similar structural motifs and are used in various pharmacological applications.
Furan derivatives: Other furan-based compounds with different functional groups have similar chemical properties and applications.
Uniqueness
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide is unique due to its combination of a furan ring, amino group, and hydroxyacetimidamide moiety
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-amino-2-(furan-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(8)9-10)4-1-2-11-3-4/h1-3,5,10H,7H2,(H2,8,9) |
Clé InChI |
KDHOFAXIIPECPH-UHFFFAOYSA-N |
SMILES isomérique |
C1=COC=C1C(/C(=N/O)/N)N |
SMILES canonique |
C1=COC=C1C(C(=NO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



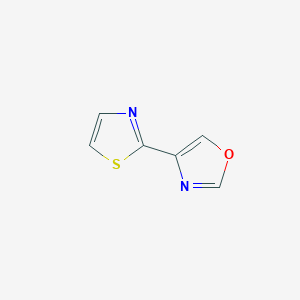

![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
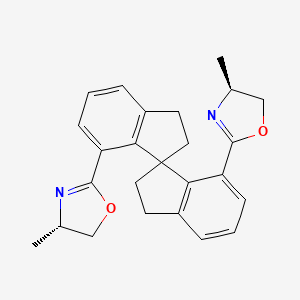
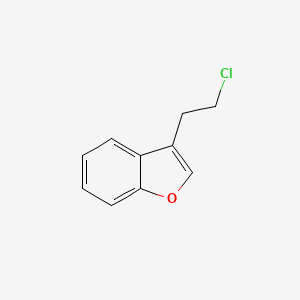

![6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B12861032.png)
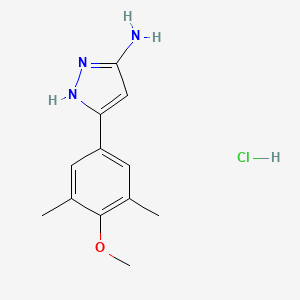
![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanol](/img/structure/B12861061.png)
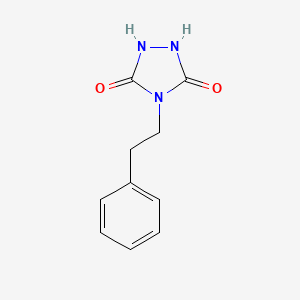

![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
